N-[2-(4-{1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine
Description
N-[2-(4-{1-[(2,6-Dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine is a synthetic small molecule characterized by a pyrazol-3-yl core linked to a 2,6-dichlorophenylsulfonyl group, a phenoxyethyl chain, and an N-methyl-2-pyridinamine moiety.
Properties
IUPAC Name |
N-[2-[4-[1-(2,6-dichlorophenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O3S/c1-28(22-7-2-3-13-26-22)15-16-32-18-10-8-17(9-11-18)21-12-14-29(27-21)33(30,31)23-19(24)5-4-6-20(23)25/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMOHCCLSUVYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-{1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine (CAS: 955964-61-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 503.41 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance, particularly in anti-inflammatory and analgesic activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells. This suggests a potential role in mitigating neuroinflammation, which is critical in neurodegenerative diseases like Parkinson's disease (PD) .
- Modulation of NF-κB Pathway : The compound may inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By preventing NF-κB activation, the compound could reduce the expression of various inflammatory mediators .
- Protection Against Neurotoxicity : In vivo studies have demonstrated that compounds structurally related to this compound can protect dopaminergic neurons from toxins like MPTP, which are used to model PD .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
A study investigated the neuroprotective effects of this compound in a mouse model of PD. The results indicated that prophylactic treatment with the compound resulted in significant protection against dopaminergic neuron loss and improved motor function compared to untreated controls. This effect was attributed to its ability to modulate inflammatory pathways and reduce oxidative stress .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of related pyrazole derivatives. These compounds were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both pivotal in inflammatory responses. The study highlighted the potential therapeutic applications for treating chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of sulfonylpyrazole-phenoxyethyl-methylpyridinamine derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Calculated based on molecular formula. *No direct evidence for the target compound’s mass; inferred from analogs.
Key Comparisons
Substituent Effects on Physicochemical Properties :
- The 2,6-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, likely increasing the sulfonyl group’s electrophilicity compared to the 4-chloro and 4-methoxy analogs. This could enhance interactions with nucleophilic residues in biological targets (e.g., cysteine or lysine in enzymes) .
- The 4-methoxy analog’s OCH3 group improves solubility due to its electron-donating nature, which may enhance bioavailability but reduce binding affinity to hydrophobic pockets .
For example, sigma receptor ligands with chlorophenyl groups (e.g., N-[...]dichlorophenyl derivatives) have demonstrated inhibitory effects on dopamine release in rat striatal slices, hinting at CNS activity . The 4-chloro analog (ChemSpider ID: 1222710) shares a similar backbone, and its smaller substituent may allow better penetration into sterically constrained binding sites compared to the bulkier 2,6-dichloro variant .
Metabolic and Synthetic Considerations :
- The 2,6-dichloro substitution may confer resistance to oxidative metabolism due to steric shielding of the sulfonyl group, whereas the 4-methoxy group could be prone to demethylation or glucuronidation .
- Synthetic routes for these compounds likely involve Suzuki coupling for pyrazole formation and sulfonylation steps, with the dichloro variant requiring precise regioselective control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
